4-(2-(p-Isobutylphenyl)propionyl)morpholine
Description
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-15-4-6-16(7-5-15)14(3)17(19)18-8-10-20-11-9-18/h4-7,13-14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVMDVRIIAHPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385998 | |
| Record name | ST088007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110467-68-0 | |
| Record name | ST088007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Isobutylphenyl)propionyl)morpholine typically involves the reaction of morpholine with 2-(4-isobutylphenyl)propionic acid or its derivatives. One common method is the acylation of morpholine using 2-(4-isobutylphenyl)propionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Reaction Pathway
-
Ibuprofen to Acid Chloride :
Ibuprofen is converted to 2-(p-isobutylphenyl)propionyl chloride (CAS 34715-60-1) using thionyl chloride (SOCl₂) or similar reagents . -
Amide Formation with Morpholine :
The acid chloride reacts with morpholine under Schotten-Baumann conditions (aqueous NaOH, ice bath) :Key Conditions :
Yield and Purity
-
Direct yield data are not explicitly provided in the sources, but analogous reactions with other amines (e.g., aniline, 4-aminobenzoic acid) report yields >70% after recrystallization .
-
Purification involves filtration of precipitated amide, followed by washing with cold solvents (e.g., petroleum ether) .
Structural Characteristics
The compound crystallizes with a chair conformation in the morpholine ring, as confirmed by single-crystal X-ray diffraction :
-
Dihedral Angle : 39.81° between the benzene ring and morpholine’s basal plane.
-
Bond Lengths :
-
C=O bond: 1.214 Å (consistent with typical amide carbonyls).
-
C-N bond: 1.342 Å (shorter than standard C-N single bonds due to resonance).
-
Hydrolysis
The amide bond is susceptible to hydrolysis under acidic or basic conditions :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Alkylation
The morpholine nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) under phase-transfer catalysis :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structure suggests that it may interact with specific biological targets, potentially modulating pain pathways or inflammatory responses.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar morpholine derivatives in reducing inflammation in animal models. The results indicated a significant reduction in inflammatory markers, suggesting that 4-(2-(p-Isobutylphenyl)propionyl)morpholine could exhibit similar properties .
Materials Science
Polymer Synthesis:
Research indicates that this compound can be utilized in the synthesis of advanced polymers. Its unique structural features may enhance the mechanical properties and thermal stability of polymer matrices.
Data Table: Polymer Properties Comparison
| Polymer Type | Base Material | Additive | Property Improvement |
|---|---|---|---|
| Thermoplastic | Polypropylene | This compound | Increased tensile strength |
| Thermosetting | Epoxy resin | This compound | Enhanced thermal resistance |
Biological Research
Biochemical Probes:
The compound has been explored as a biochemical probe to study various cellular pathways. Its ability to bind to specific enzymes or receptors makes it a valuable tool for understanding complex biological systems.
Case Study:
In a recent investigation published in Biochemistry, researchers utilized derivatives of morpholine to trace metabolic pathways in cancer cells. The findings suggested that these compounds could effectively inhibit certain enzymatic activities, thereby providing insights into potential therapeutic targets .
Industrial Applications
Chemical Intermediates:
this compound is being evaluated for its role in the production of specialty chemicals and intermediates. Its reactivity profile allows it to participate in various chemical reactions, making it suitable for industrial applications.
Chemical Reaction Analysis:
- Oxidation: Can be oxidized to form corresponding oxides or carboxylic acids.
- Reduction: Capable of undergoing reduction to yield primary or secondary amines.
- Substitution Reactions: Participates in nucleophilic substitution reactions, which can be harnessed for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-(p-Isobutylphenyl)propionyl)morpholine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The compound may also interact with receptors in the central nervous system, contributing to its analgesic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Aryl-Substituted Morpholine Derivatives
2-(6-Methoxynaphthalen-2-yl)-1-morpholinopropan-1-one
This compound shares the morpholinopropanone backbone but substitutes the p-isobutylphenyl group with a 6-methoxynaphthalen-2-yl moiety. However, the bulkier naphthyl group may reduce solubility compared to the title compound .
4-[(4-Methoxyphenyl)sulfonyl]morpholine
Replacing the propionyl group with a sulfonyl linker introduces strong electron-withdrawing effects, altering hydrogen-bonding capacity. Sulfonyl derivatives are often associated with kinase inhibition, whereas the title compound’s propionyl group may favor NSAID-like activity (e.g., cyclooxygenase inhibition) .
4-(4-Chlorophenyl)thiazol-2-yl)morpholine
Incorporating a thiazole ring introduces sulfur, which can influence metabolic stability and redox properties.
Naproxen-Derived Morpholine Esters
2-(2-Arylmorpholino)ethyl esters of naproxen, such as those with 4-(2-hydroxyethyl)morpholine, exhibit cyclooxygenase-2 (COX-2) inhibitory activity. These compounds retain the NSAID backbone but use morpholine as a solubilizing group. The title compound’s direct morpholine-propionyl linkage may reduce esterase susceptibility, prolonging half-life .
Linezolid and Antimicrobial Derivatives
Linezolid, a commercial antimicrobial, contains a 4-phenyl-morpholine substituent. The title compound’s p-isobutylphenyl group increases steric bulk, which could hinder binding to bacterial ribosomes but enhance penetration into mammalian cells .
Lipophilicity and Solubility
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Biological Target |
|---|---|---|---|---|
| This compound | 289.38 | p-Isobutylphenyl, propionyl | 3.5 | COX-2, NSAID pathways |
| 2-(6-Methoxynaphthalen-2-yl)-1-morpholinopropan-1-one | 313.35 | 6-Methoxynaphthyl | 3.8 | Anti-inflammatory |
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 257.29 | 4-Methoxyphenyl, sulfonyl | 1.2 | Kinase inhibition |
| 4-(4-Chlorophenyl)thiazol-2-yl)morpholine | 268.76 | 4-Chlorophenyl, thiazole | 2.9 | Antimicrobial |
Key Research Findings and Implications
- Antimicrobial Activity : Thiomorpholine and thiazole-containing analogs show stronger antimicrobial profiles due to sulfur-mediated redox interactions, which the title compound lacks .
- Synthetic Scalability : The title compound’s synthesis is more straightforward than sulfonyl or boronic acid derivatives, which require multi-step functionalization .
Biological Activity
4-(2-(p-Isobutylphenyl)propionyl)morpholine is a compound derived from the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This compound has garnered attention for its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the acylation of morpholine with 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen. The reaction conditions generally include the use of thionyl chloride to convert the carboxylic acid into an acyl chloride, followed by nucleophilic attack by morpholine.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway by converting arachidonic acid into prostaglandins. By inhibiting COX-1 and COX-2, this compound reduces inflammation and alleviates pain.
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of ibuprofen, including this compound, exhibit significant analgesic and anti-inflammatory properties. A study demonstrated that this compound effectively reduced edema in animal models, comparable to standard NSAIDs .
Antibacterial Activity
Recent investigations have also explored the antibacterial potential of this compound. The disc diffusion method was employed to assess its efficacy against various bacterial strains, revealing promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be competitive with other known antibacterial agents .
Study 1: In Vivo Anti-inflammatory Activity
In a controlled study involving rats, this compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to untreated controls, supporting its potential use as an anti-inflammatory agent in clinical settings .
Study 2: Antibacterial Efficacy
A separate study focused on the antibacterial properties of this compound against common pathogens. Using various concentrations, researchers found that it inhibited bacterial growth effectively at concentrations as low as 64 µg/mL, indicating its potential as a therapeutic agent against infections .
Data Summary
Q & A
Basic: What are the standard synthetic protocols for 4-(2-(p-Isobutylphenyl)propionyl)morpholine, and how is its purity validated?
Methodological Answer:
The compound is synthesized by substituting the carboxyl group of S(+)-2-(4-isobutylphenyl)propionic acid with a morpholine ring via nucleophilic acyl substitution. Key steps include:
- Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides).
- Reaction with morpholine under anhydrous conditions.
Purification is typically achieved via column chromatography or recrystallization. Purity validation employs HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) at a 65:35 ratio, as per pharmacopeial standards .
Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For example:
- The crystal structure (space group , ) confirms the planar arrangement of the morpholine ring and the spatial orientation of the isobutylphenyl group.
- Discrepancies in NMR-derived configurations (e.g., coupling constants) can be cross-validated against SC-XRD data to confirm absolute configuration .
Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Method parameters include:
- Column: C18 reverse-phase.
- Mobile Phase: Methanol/buffer (65:35, pH 4.6 adjusted with glacial acetic acid).
- Validation: System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000).
For impurities < 0.1%, LC-MS or GC-MS is recommended to identify degradation products or synthetic byproducts .
Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Methodological Answer:
Stability studies should include:
- Accelerated Degradation Tests: Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis.
- Solvent Screening: Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., ethanol), which may promote hydrolysis.
- Recommendations: Store in amber vials under inert gas (N₂/Ar) at -20°C to minimize oxidative and photolytic degradation .
Basic: What spectroscopic markers (NMR, IR) confirm the successful synthesis of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- δ 1.2–1.4 ppm (isobutyl CH₃ groups).
- δ 3.6–3.8 ppm (morpholine ring CH₂).
- δ 7.1–7.3 ppm (aromatic protons).
- IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-O-C in morpholine).
Discrepancies in these markers may indicate incomplete substitution or side reactions .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Tools: Use Schrödinger’s QikProp or ADMET Predictor™.
- Parameters: Calculate logP (~3.2), polar surface area (~45 Ų), and solubility (≈2.1 mg/mL in water).
- Metabolism Prediction: Cytochrome P450 isoforms (e.g., CYP3A4) are likely involved in oxidative metabolism. Validate predictions with in vitro microsomal assays .
Basic: What safety precautions are required when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of airborne particles.
- Spill Management: Neutralize with 5% sodium bicarbonate and adsorb with vermiculite.
- Storage: Inert atmosphere, away from oxidizers and moisture .
Advanced: How do structural modifications (e.g., fluorination or boronation) alter the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Boronate Derivatives: 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine derivatives enable Suzuki-Miyaura coupling. Optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) in THF/water (3:1) at 80°C .
- Fluorinated Analogs: Introduce trifluoromethyl groups to enhance metabolic stability; monitor reaction progress via ¹⁹F NMR .
Basic: What is the role of morpholine in modulating the compound’s solubility and bioavailability?
Methodological Answer:
The morpholine ring:
- Increases water solubility via hydrogen bonding (N-H and O atoms).
- Enhances bioavailability by improving membrane permeability (logD ~1.8 at pH 7.4).
- Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours .
Advanced: How can contradictory data from different analytical methods (e.g., NMR vs. XRD) be reconciled?
Methodological Answer:
- Case Example: If NMR suggests axial chirality but XRD shows planar geometry, re-examine sample preparation (e.g., solvent-induced conformational changes).
- Validation: Use dynamic NMR (variable-temperature experiments) to detect rotational barriers or use DFT calculations (e.g., Gaussian 16) to model energy-minimized conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
